molecular formula C11H9BrN2O2 B12216191 3-(4-bromophenylamino)-1-methyl-1H-pyrrole-2,5-dione

3-(4-bromophenylamino)-1-methyl-1H-pyrrole-2,5-dione

Cat. No.: B12216191
M. Wt: 281.10 g/mol
InChI Key: MRVQNDHCAGAHQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromophenylamino)-1-methyl-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a bromophenylamino group attached to a pyrrole ring, which is further substituted with a methyl group and two keto groups at positions 2 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenylamino)-1-methyl-1H-pyrrole-2,5-dione typically involves the reaction of 4-bromoaniline with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then subjected to cyclization to form the desired pyrrole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenylamino)-1-methyl-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The bromine atom in the bromophenylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the pyrrole derivative.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-bromophenylamino)-1-methyl-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(4-bromophenylamino)-1-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-bromophenyl)-1H-pyrrole-2,5-dione: Similar structure but lacks the methyl group.

    3-(4-chlorophenylamino)-1-methyl-1H-pyrrole-2,5-dione: Similar structure with a chlorine atom instead of bromine.

    3-(4-bromophenylamino)-1-ethyl-1H-pyrrole-2,5-dione: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

3-(4-bromophenylamino)-1-methyl-1H-pyrrole-2,5-dione is unique due to the specific combination of substituents on the pyrrole ring. The presence of the bromophenylamino group and the methyl group imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

3-(4-bromoanilino)-1-methylpyrrole-2,5-dione

InChI

InChI=1S/C11H9BrN2O2/c1-14-10(15)6-9(11(14)16)13-8-4-2-7(12)3-5-8/h2-6,13H,1H3

InChI Key

MRVQNDHCAGAHQQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(C1=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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